8-Hydroxycarvedilol 8-Hydroxycarvedilol
Brand Name: Vulcanchem
CAS No.: 159426-95-6
VCID: VC0193023
InChI: InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3
SMILES: COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol

8-Hydroxycarvedilol

CAS No.: 159426-95-6

VCID: VC0193023

Molecular Formula: C24H26N2O5

Molecular Weight: 422.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

8-Hydroxycarvedilol - 159426-95-6

Description

8-Hydroxycarvedilol is identified as a member of the carbazole group . It is also a β andrenoceptor antagonist that exhibits antioxidant and free radical scavenger activity . Synonyms for 8-Hydroxycarvedilol include BM-910162 and UNII-8M5A8KY0RQ . The molecular formula is C24H26N2O5, and it has a molecular weight of 422.5 g/mol .

Chemically, 8-Hydroxycarvedilol is also known as 5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol . Its predicted boiling point is 702.0±60.0 °C, with a density of 1.305±0.06 g/cm3 . It appears as a solid with a pale red to light red color . 8-Hydroxy Carvedilol-d3 is a similar compound with the molecular formula C24 D3 H23 N2 O5 and a molecular weight of 425.492 .

Carvedilol, a related compound, is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction . Carvedilol reduces tachycardia and lowers blood pressure .

CAS No. 159426-95-6
Product Name 8-Hydroxycarvedilol
Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
IUPAC Name 5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol
Standard InChI InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3
Standard InChIKey GPPVNZVFGNMPNR-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
Canonical SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
Purity > 95%
Synonyms 5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-ol; BM 910162
PubChem Compound 9979639
Last Modified Apr 15 2024

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